2-(1H-tetrazol-5-yl)benzaldehyde
Overview
Description
2-(1H-Tetrazol-5-yl)benzaldehyde is an organic compound with the molecular formula C8H6N4O. It is a heterocyclic compound containing both a benzaldehyde and a tetrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of triethyl orthoformate and sodium azide in the presence of a Lewis acid catalyst like indium(III) chloride .
Industrial Production Methods
Industrial production methods for 2-(1H-tetrazol-5-yl)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Tetrazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the tetrazole ring.
Major Products
Oxidation: 2-(1H-Tetrazol-5-yl)benzoic acid.
Reduction: 2-(1H-Tetrazol-5-yl)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Tetrazol-5-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-5-yl)benzaldehyde involves its interaction with various molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The aldehyde group can also undergo reactions with nucleophiles, leading to the formation of covalent adducts .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzaldehyde: Similar structure but with the tetrazole ring at the para position.
2-(1H-Tetrazol-5-yl)phenylamine: Contains an amine group instead of an aldehyde group.
4-(1H-Tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(1H-Tetrazol-5-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a tetrazole ring in the same molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex compounds .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-5-6-3-1-2-4-7(6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLSPIOZKAXXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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